The Natural Occurrence of Substituted Thiolanes: An In-depth Technical Guide
The Natural Occurrence of Substituted Thiolanes: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted thiolanes, saturated five-membered sulfur-containing heterocycles, represent a class of natural products with significant and diverse biological activities. While less common than their aromatic counterparts, thiophenes, naturally occurring thiolane derivatives have been identified in a range of organisms, from common vegetables to marine invertebrates. These compounds have garnered interest in the scientific community, particularly for their potential applications in drug discovery and development, owing to their demonstrated antitumor, antioxidant, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the natural occurrence of substituted thiolanes, detailing their sources, biosynthesis, and mechanisms of action. It includes quantitative data, detailed experimental protocols for their isolation and characterization, and visualizations of key biological pathways.
Natural Sources of Substituted Thiolanes
Substituted thiolanes have been isolated from both terrestrial and marine environments. The most well-characterized examples are found in the genus Allium and, more recently, in a species of marine annelid.
Terrestrial Sources: The Allium Genus
The genus Allium, which includes onions (Allium cepa) and garlic (Allium sativum), is a rich source of a variety of organosulfur compounds, including a series of substituted thiolanes. These compounds are not present in the intact plant tissue but are formed rapidly upon tissue damage through a cascade of enzymatic and chemical reactions.
Key substituted thiolanes from Allium species include:
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Onionins: A group of stereoisomeric 3,4-dimethylthiolane derivatives isolated from onions and Welsh onions (Allium fistulosum). Onionin A1 is a prominent member of this family and has been the subject of extensive biological investigation.[1]
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Garlicnins: Structurally related 3,4-dimethylthiolane derivatives found in garlic.[2]
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Allithiolanes: A broader family of 3,4-dimethylthiolane S-oxide derivatives responsible for the bitter off-taste in processed onions.[3]
Marine Sources: The Annelid Eupolymnia nebulosa
Recent research has unveiled a new family of highly substituted thiolanes from the marine environment.
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Nebulosins: A family of 16 novel trisubstituted thiolane natural products isolated from the Northeastern Atlantic marine terebellid annelid, Eupolymnia nebulosa. These compounds feature up to four contiguous chiral centers and exhibit promising antioxidant activities.[4][5][6]
Quantitative Data on Natural Occurrence
The concentration of substituted thiolanes in their natural sources can be influenced by factors such as species, cultivar, growing conditions, and processing methods. The following tables summarize available quantitative data.
| Compound | Natural Source | Yield/Concentration | Reference |
| Onionin A1 | Allium fistulosum (leaves) | 34.2 mg from 1146.12 g of fresh leaves (approx. 0.003%) | El-Aasr et al., J. Nat. Prod. (2010)[4] |
| Onionin A2 | Allium fistulosum (leaves) | 22.1 mg from 1146.12 g of fresh leaves (approx. 0.002%) | El-Aasr et al., J. Nat. Prod. (2010)[4] |
| Onionin A3 | Allium fistulosum (leaves) | 16.4 mg from 1146.12 g of fresh leaves (approx. 0.001%) | El-Aasr et al., J. Nat. Prod. (2010)[4] |
| Allithiolanes | Allium cepa (processed onion) | Detection thresholds for bitter taste: 15-30 ppm | Kubec et al., J. Agric. Food Chem. (2018)[3] |
Note: Quantitative data for Nebulosins from Eupolymnia nebulosa is not yet available in the reviewed literature.
Biosynthesis of Substituted Thiolanes in Allium Species
The formation of substituted thiolanes in Allium species is a fascinating example of rapid, enzyme-initiated chemical synthesis. The pathway begins with stable, non-volatile precursors, the S-alk(en)ylcysteine sulfoxides (ACSOs), which are stored in the cell's cytoplasm. When the plant tissue is damaged (e.g., by cutting or crushing), the vacuolar enzyme alliinase is released and comes into contact with the ACSOs.
The key steps in the proposed biosynthetic pathway are:
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Enzymatic Cleavage: Alliinase cleaves the S-alk(en)ylcysteine sulfoxides (e.g., isoalliin (B1237514) in onions) to form highly reactive sulfenic acids, pyruvate, and ammonia.[7]
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Condensation and Rearrangement: The sulfenic acids are unstable and undergo spontaneous condensation and rearrangement reactions. For example, 1-propenesulfenic acid can undergo a[6][6]-sigmatropic rearrangement.
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Cyclization: The rearranged intermediates can then undergo cyclization to form the characteristic 3,4-dimethylthiolane ring structure.
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Further Substitution: The thiolane ring can be further substituted by other reactive sulfur species, leading to the diversity of onionins, garlicnins, and allithiolanes observed.
References
- 1. Exploration of Toxins from a Marine Annelid: An Analysis of Phyllotoxins and Accompanying Bioactives [mdpi.com]
- 2. Bioactive Aliphatic Sulfates from Marine Invertebrates [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Nebulosins: Trisubstituted Thiolane Natural Products from the Northeastern Atlantic Annelid Eupolymnia nebulosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
